Cas no 54467-95-7 (1-azido-2-iodobenzene)

1-Azido-2-iodobenzene is a versatile bifunctional aromatic compound featuring both an azido (–N₃) and an iodo (–I) substituent on the benzene ring. This structure enables its use in diverse synthetic applications, particularly in click chemistry (e.g., CuAAC reactions) and cross-coupling reactions (e.g., Sonogashira or Suzuki couplings). The azido group offers rapid, high-yield cycloadditions with alkynes, while the iodo moiety serves as a reactive handle for metal-catalyzed transformations. Its stability under standard conditions and compatibility with orthogonal reactivity make it valuable for constructing complex molecular architectures, including pharmaceuticals and materials. Careful handling is advised due to the potential sensitivity of the azide group.
1-azido-2-iodobenzene structure
1-azido-2-iodobenzene structure
Product Name:1-azido-2-iodobenzene
CAS No:54467-95-7
MF:C6H4IN3
MW:245.020532608032
MDL:MFCD11207346
CID:354495
PubChem ID:12735295
Update Time:2025-06-11

1-azido-2-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-azido-2-iodo-
    • 1-Azido-2-iodobenzene
    • 1-AZIDO-2-IODOBENZENE SOLUTION
    • 1-azido-2-iodo-benzene
    • 1-azido-3-iodo-benzene
    • 2-azidoiodobenzene
    • 2-iodo-1-azidobenzene
    • 2-iodophenyl azide
    • 2-Iodophenyl azide solution
    • CTK1F8788
    • o-azidoiodobenzene
    • EN300-271760
    • 1-Azido-2-iodobenzene 0.5 M in tert-butyl methyl ether
    • SCHEMBL13816909
    • DTXSID10508466
    • azidoiodobenzene
    • 54467-95-7
    • AKOS009323298
    • 1-azido-2-iodobenzene
    • MDL: MFCD11207346
    • Inchi: 1S/C6H4IN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H
    • InChI Key: IITGPSFCXXSGJG-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1N=[N+]=[N-]

Computed Properties

  • Exact Mass: 244.94462
  • Monoisotopic Mass: 244.94499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 14.4Ų

Experimental Properties

  • Density: 1.8893
  • Refractive Index: 1.6631
  • PSA: 48.76

1-azido-2-iodobenzene Security Information

1-azido-2-iodobenzene Pricemore >>

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Additional information on 1-azido-2-iodobenzene

1-Azido-2-Iodobenzene (CAS No. 54467-95-7): A Versatile Building Block in Organic Synthesis

1-Azido-2-iodobenzene (CAS No. 54467-95-7) is a highly functionalized aromatic compound that has garnered significant attention in modern organic chemistry. Its unique structure, featuring both an azido group (-N3) and an iodo substituent (-I) on the benzene ring, makes it a valuable intermediate for click chemistry, cross-coupling reactions, and bioconjugation. Researchers and pharmaceutical developers frequently search for "1-azido-2-iodobenzene synthesis" or "applications of azido-iodoarenes," highlighting its relevance in drug discovery and material science.

The compound’s dual reactivity allows it to participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, as well as palladium-catalyzed coupling reactions like Suzuki-Miyaura or Sonogashira couplings. This versatility aligns with trending topics such as "green chemistry alternatives" and "high-efficiency synthetic routes," as scientists seek sustainable methods to streamline complex molecule assembly. Recent publications also emphasize its role in designing fluorescent probes and bioorthogonal labeling tools, addressing the growing demand for "advanced imaging reagents" in biomedical research.

From a structural perspective, the electron-withdrawing nature of the azido group and the leaving group potential of the iodine atom create a reactive scaffold for heterocycle formation. Queries like "1-azido-2-iodobenzene safety data" or "handling azides in the lab" reflect user concerns about practical usage, though proper protocols ensure safe application. Notably, its stability under inert conditions makes it suitable for multistep synthesis, a key advantage for projects requiring "modular chemical building blocks."

In material science, 1-azido-2-iodobenzene contributes to the development of functionalized polymers and surface-modified nanomaterials. Searches for "azide-functionalized substrates" often link to its utility in creating clickable surfaces for sensors or coatings. Additionally, its role in DNA-encoded library (DEL) technology aligns with the rise of "AI-driven drug discovery," where efficient combinatorial chemistry is paramount.

To summarize, 1-azido-2-iodobenzene (CAS No. 54467-95-7) bridges diverse fields—from medicinal chemistry to nanotechnology—by enabling precise molecular modifications. Its compatibility with high-throughput screening and catalytic transformations ensures enduring relevance, particularly as industries prioritize "scalable synthetic solutions" and "multifunctional reagents." Future research may further exploit its potential in photocatalysis or metal-organic frameworks (MOFs), solidifying its status as a cornerstone of modern synthetic methodologies.

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